9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex heterocyclic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a purine core with various substituents that contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a substituted phenethylamine with a suitable purine derivative can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been explored for various scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its biological activities, including potential anticancer, antimicrobial, and antiviral properties.
Medicine: The compound is evaluated for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby exerting antiproliferative effects on cancer cells . Additionally, the compound can induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
1,2,4-Triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in the development of therapeutic agents.
2,6,9-Trisubstituted Purine Derivatives: Investigated for their potential as apoptosis-inducing agents in cancer therapy.
Uniqueness
9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications .
Biological Activity
9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic compound belonging to the purine derivative class. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. The following sections detail its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of the compound is C25H29N5O3, with a molecular weight of 459.5 g/mol. The structure features a purine core substituted with various ethoxy and phenethyl groups that influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H29N5O3 |
Molecular Weight | 459.5 g/mol |
LogP | 3.6435 |
Polar Surface Area | 65.44 Ų |
Hydrogen Bond Acceptors | 8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Notably:
- Adenosine Receptor Modulation : The compound has been shown to act as an antagonist for adenosine receptors A1 and A2A. These receptors are involved in various physiological processes including neurotransmission and cell proliferation .
- Inhibition of Cyclin-Dependent Kinases (CDKs) : By inhibiting CDKs, the compound can potentially exert antiproliferative effects on cancer cells, making it a candidate for cancer therapy.
Biological Activity and Research Findings
Research has highlighted several aspects of the biological activity of this compound:
- Antiproliferative Effects : Studies indicate that derivatives of this compound can inhibit cancer cell growth by interfering with cell cycle regulation through CDK inhibition .
- Receptor Binding Affinity : The compound displays significant binding affinity for A1 and A2A adenosine receptors with Ki values indicating potent antagonistic properties:
- Monoamine Oxidase B (MAO-B) Inhibition : It has been observed that this compound can inhibit MAO-B, an enzyme involved in the catabolism of neurotransmitters such as dopamine. This inhibition may have implications for neurodegenerative diseases where dopamine levels are critical .
Case Studies
Several studies have explored the biological activity of similar compounds within the purine derivative class:
- Study on Tetrahydropyrazino Derivatives : Research indicated that certain tetrahydropyrazino derivatives exhibited enhanced solubility and dual receptor antagonism (A1/A2A), suggesting potential for multi-target therapeutic strategies .
- Neuroprotective Effects : In models simulating neurodegenerative diseases, compounds with similar structures showed promise in enhancing neuronal survival through antioxidant mechanisms associated with uric acid modulation .
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-4-34-21-12-10-20(11-13-21)30-16-18(2)17-31-22-23(27-25(30)31)28(3)26(33)29(24(22)32)15-14-19-8-6-5-7-9-19/h5-13,18H,4,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXAQHTWLFZCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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